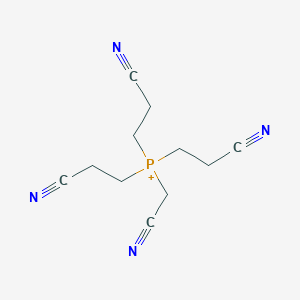![molecular formula C8H5BrClFN2 B12842730 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and fluorine atoms in the structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves similar steps but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen in the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer activities. The presence of halogens enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of pesticides and advanced materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(methyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Bromo-2-(chloromethyl)-7-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms. This unique structure allows for specific interactions in biological systems and provides a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C8H5BrClFN2 |
|---|---|
Molekulargewicht |
263.49 g/mol |
IUPAC-Name |
6-bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrClFN2/c9-6-4-13-3-5(2-10)12-8(13)1-7(6)11/h1,3-4H,2H2 |
InChI-Schlüssel |
SOWUHQXOPJMBNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN2C1=NC(=C2)CCl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


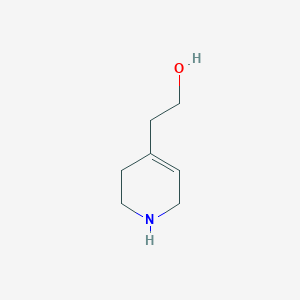
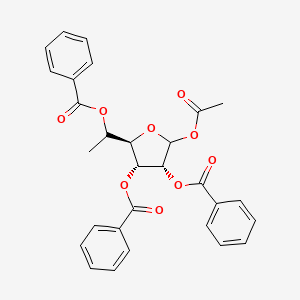


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
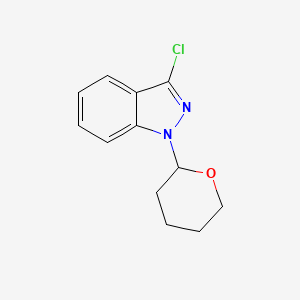



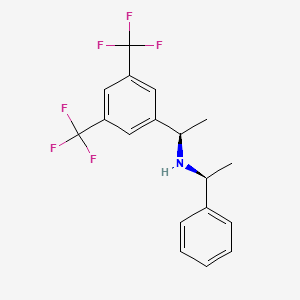
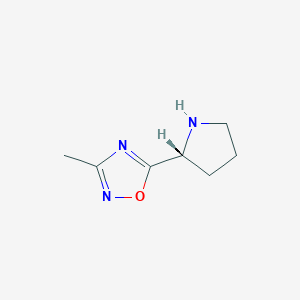

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
